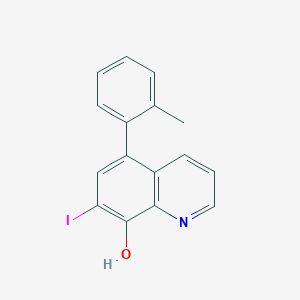

7-Iodo-5-(2-methylphenyl)quinolin-8-ol

Description

Overview of Quinolin-8-ol (8-Hydroxyquinoline) Scaffold in Chemical Research

The quinolin-8-ol, or 8-hydroxyquinoline (B1678124) (8-HQ), scaffold is a bicyclic heterocyclic aromatic compound formed by the fusion of a pyridine (B92270) ring to a phenol (B47542) ring. mdpi.comsemanticscholar.org This unique structure imparts a rich array of chemical and physical properties, establishing it as a "privileged structure" in medicinal chemistry and materials science. rsc.org The pyridine ring acts as an electron-deficient system with a basic nitrogen atom, while the phenolic component allows for reactions typical of phenols, such as electrophilic aromatic substitution. mdpi.com

A defining characteristic of the 8-HQ scaffold is its ability to act as a potent monoprotic bidentate chelating agent. mdpi.comrroij.com The proximity of the C8 hydroxyl group to the nitrogen atom at position 1 allows for the formation of stable complexes with a wide variety of metal ions, including Fe³⁺, Zn²⁺, Cu²⁺, and Al³⁺. mdpi.comrroij.com This chelating ability is central to many of its applications, from its use as an analytical reagent for metal detection to its role in modulating biological systems where metal ion homeostasis is crucial. rroij.comnih.goviosrjournals.org Consequently, 8-HQ derivatives have been extensively investigated for a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. mdpi.comsemanticscholar.orgnih.gov Furthermore, their fluorescent properties and utility as electron carriers have led to applications in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors. semanticscholar.orgrroij.com

Importance of Positional Isomerism and Substituent Effects in 8-Hydroxyquinolines

The properties and activity of the 8-hydroxyquinoline scaffold can be precisely tuned by introducing various substituents at positions 2 through 7. nih.gov The specific position of a substituent (positional isomerism) and its electronic nature (electron-donating or electron-withdrawing) have profound effects on the molecule's lipophilicity, aromaticity, chelating strength, and ultimately, its biological and physical behavior. nih.govresearchgate.net

For instance, the introduction of halogen atoms, such as iodine or chlorine, acts to withdraw electron density through the sigma bonds (σ-withdrawing) while donating electron density through resonance (π-donating). researchgate.net This modification alters the electronic environment of the quinoline (B57606) ring system and can influence the acidity of the phenolic proton and the basicity of the pyridine nitrogen, thereby affecting metal-ligand binding affinity. researchgate.net The position of substitution is critical; studies have shown that derivatives with a hydroxyl group at the C-8 position exhibit more potent biological activity compared to isomers with the hydroxyl at other positions, such as C-4. mdpi.comnih.gov

Furthermore, the steric bulk of a substituent can play a significant role. nih.gov Large, bulky groups can influence the molecule's ability to approach and bind to a target site, such as the active site of an enzyme or a metal ion. nih.gov The interplay between these electronic and steric factors allows for the rational design of 8-HQ derivatives with optimized properties for specific applications, whether in drug development or materials science. nih.gov

Table 1: Influence of Substituent Type on 8-Hydroxyquinoline Properties

| Substituent Type | General Effect on Ring Electronics | Example Group | Impact on Properties |

|---|---|---|---|

| Electron-Donating | Increases electron density in the ring system. | Amino (-NH₂) | Modulates basicity and reactivity; can enhance chelating ability. nih.gov |

| Electron-Withdrawing | Decreases electron density in the ring system. | Nitro (-NO₂), Cyano (-CN) | Increases acidity of the phenolic OH; alters metal-binding and biological activity. nih.govresearchgate.net |

| Halogens | σ-electron withdrawing, π-electron donating. | Iodo (-I), Chloro (-Cl) | Modifies lipophilicity and electronic distribution; often enhances biological activity. researchgate.net |

| Bulky Groups | Introduces steric hindrance. | Phenyl (-C₆H₅) | Can influence binding selectivity and prevent unwanted interactions. nih.gov |

This table provides a generalized overview. The exact effects can vary based on the substituent's position on the quinoline ring.

Specific Focus on "7-Iodo-5-(2-methylphenyl)quinolin-8-ol" as a Representative System for Advanced Chemical Studies

The compound This compound serves as an excellent model for studying the combined influence of multiple, distinct substituents on the 8-HQ core. Its structure incorporates several features that are of significant interest in contemporary chemical research:

An Iodo Substituent at C-7: The iodine atom at position 7 is expected to significantly influence the electronic properties of the phenoxide ring upon chelation. As a halogen, it modifies the lipophilicity of the molecule, a critical parameter for crossing biological membranes. nih.gov Its placement at C-7 is known to be a favorable position for conferring potent biological activities, as seen in related compounds like 5-Chloro-7-iodoquinolin-8-ol (Clioquinol). nih.govmdpi.com

The combination of a halogen at C-7 and a sterically demanding aryl group at C-5 creates a complex system where electronic and steric effects are simultaneously at play. This makes This compound a compelling candidate for advanced studies aimed at dissecting these interacting influences on chelation behavior, spectroscopic properties, and potential biological activity.

Scope and Objectives of Research on "this compound"

While specific experimental data for This compound is not extensively reported in public literature, its structure suggests several clear objectives for future research. These investigations would aim to fully characterize the compound and explore its potential applications based on the known properties of the 8-HQ class.

Key research objectives would include:

Synthesis and Structural Characterization: Developing and optimizing synthetic pathways for the efficient production of the compound. smolecule.com Subsequent characterization using techniques like NMR, IR spectroscopy, and mass spectrometry would confirm its structure. nih.gov

Physicochemical Profiling: Quantifying important properties such as lipophilicity (logP), acid dissociation constant (pKa), and electrochemical potential to build a comprehensive profile of the molecule. nih.gov

Metal Chelation Studies: Investigating the compound's binding affinity and selectivity for various biologically and environmentally relevant metal ions. This would involve spectrophotometric or fluorometric titrations to determine binding constants and stoichiometry. rroij.com

Exploration of Applications: Based on the findings from its characterization and chelation studies, the compound could be screened for a variety of functions, including as a potential antimicrobial or anticancer agent, or as a fluorescent sensor for specific metal ions. rroij.comsmolecule.com

Table 2: Potential Research Plan for this compound

| Research Objective | Analytical Method(s) | Expected Significance of Findings |

|---|---|---|

| Structural Elucidation | ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray Crystallography | Provides definitive proof of the molecular structure and stereochemistry. nih.gov |

| Lipophilicity Determination | RP-HPLC, Shake-flask method | Quantifies hydrophobicity, which is crucial for predicting membrane permeability. nih.gov |

| Metal Ion Binding Affinity | UV-Vis and Fluorescence Spectroscopy | Determines the strength and selectivity of metal chelation, a key indicator of its potential use as a sensor or biological modulator. rroij.com |

| Antimicrobial Screening | Minimum Inhibitory Concentration (MIC) Assays | Assesses its potential as a new antimicrobial agent against various bacterial and fungal strains. nih.gov |

Structure

3D Structure

Properties

CAS No. |

648896-59-7 |

|---|---|

Molecular Formula |

C16H12INO |

Molecular Weight |

361.18 g/mol |

IUPAC Name |

7-iodo-5-(2-methylphenyl)quinolin-8-ol |

InChI |

InChI=1S/C16H12INO/c1-10-5-2-3-6-11(10)13-9-14(17)16(19)15-12(13)7-4-8-18-15/h2-9,19H,1H3 |

InChI Key |

LGLYBLHTMUXBPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 7 Iodo 5 2 Methylphenyl Quinolin 8 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Phenyl Rings

The quinoline ring system in 7-Iodo-5-(2-methylphenyl)quinolin-8-ol is activated towards electrophilic aromatic substitution by the strongly electron-donating hydroxyl group at the C-8 position. This activation, however, is moderated by the presence of the deactivating iodo and 2-methylphenyl substituents.

Reactivity at Unsubstituted Positions (e.g., C-6)

The primary site for electrophilic attack on the quinoline ring of this compound is the C-6 position. The hydroxyl group at C-8 is a powerful ortho, para-directing group. Since the C-7 position is already substituted with an iodine atom, the directing influence of the hydroxyl group strongly favors electrophilic substitution at the C-6 position (ortho to the hydroxyl group). Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that the positions ortho and para to the hydroxyl group are electronically enriched and thus more susceptible to electrophilic attack. researchgate.net

Regioselectivity and Steric Hindrance from Existing Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is dictated by a combination of electronic and steric factors. The hydroxyl group at C-8 is the dominant activating and directing group. The iodo group at C-7, being a deactivator, will disfavor substitution at adjacent positions.

The 2-methylphenyl group at C-5 introduces significant steric bulk. This steric hindrance will likely impede electrophilic attack at the C-6 position to some extent. However, the powerful activating effect of the hydroxyl group is expected to overcome this steric hindrance for many electrophiles. The phenyl ring of the 2-methylphenyl substituent is also susceptible to electrophilic substitution, although it is generally less activated than the quinoline ring bearing the hydroxyl group. The methyl group on this phenyl ring is an ortho, para-director, which would direct incoming electrophiles to the positions ortho and para to it on that ring.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Effect |

| 8-Hydroxyl | C-8 | Activating | Ortho, Para (to C-7 and C-6) | Moderate |

| 7-Iodo | C-7 | Deactivating | Ortho, Para | Moderate |

| 5-(2-methylphenyl) | C-5 | Deactivating (inductive), Weakly activating (resonance) | Ortho, Para (on its own ring) | High |

Nucleophilic Substitution Reactions Involving the Iodo Group at C-7

The iodine atom at the C-7 position of this compound serves as an excellent leaving group in various nucleophilic substitution reactions, particularly in transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Further Derivatization (e.g., Sonogashira, Heck)

The C-I bond at the C-7 position is a prime site for the formation of new carbon-carbon bonds through well-established cross-coupling methodologies.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method allows for the introduction of an alkynyl substituent at the C-7 position, leading to the synthesis of a wide range of derivatives. The reaction is typically carried out under mild conditions. wikipedia.org

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C-7 position by reacting the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of C-C double bonds.

| Reaction | Reagents | Catalyst/Conditions | Product Type |

| Sonogashira Coupling | Terminal alkyne, Base (e.g., amine) | Palladium catalyst, Copper(I) co-catalyst | 7-Alkynyl-5-(2-methylphenyl)quinolin-8-ol |

| Heck Coupling | Alkene, Base | Palladium catalyst | 7-Alkenyl-5-(2-methylphenyl)quinolin-8-ol |

Displacement Reactions

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl iodide is generally difficult, the displacement of the iodo group can be achieved under specific conditions, often involving organometallic reagents.

Transformations of the Hydroxyl Group at C-8

The hydroxyl group at the C-8 position is a versatile functional handle that can be readily transformed to afford a variety of derivatives.

Common transformations include O-alkylation and O-acylation. O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. researchgate.net This reaction converts the hydroxyl group into an ether. O-acylation, the formation of an ester, can be accomplished using an acyl chloride or an acid anhydride. These transformations can be used to protect the hydroxyl group or to modify the electronic and physical properties of the molecule.

| Transformation | Reagents | Product |

| O-Alkylation | Alkyl halide, Base | 8-Alkoxy-7-iodo-5-(2-methylphenyl)quinoline |

| O-Acylation | Acyl chloride or Acid anhydride, Base | 7-Iodo-5-(2-methylphenyl)quinolin-8-yl acetate (B1210297) (or other ester) |

Etherification and Esterification

The phenolic hydroxyl group at the 8-position of the quinoline ring is a prime site for etherification and esterification reactions. These reactions are fundamental for modifying the compound's solubility, lipophilicity, and biological activity.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide or another electrophilic alkylating agent. nih.gov The reaction conditions, such as the choice of base and solvent, are crucial for achieving high yields. For instance, simple alkyl halides can be used for the alkylation of 8-hydroxyquinoline derivatives in the presence of a base like potassium carbonate in a solvent such as DMF. organic-chemistry.org

| Reactant | Reagent | Product | Conditions | Yield | Reference |

| 8-hydroxy-2-methylquinoline | Alkyl halide (RX) | 8-Alkoxy-2-methylquinoline | K2CO3, DMF, room temperature | >80% | organic-chemistry.org |

| 4-hydroxy-8-tosyloxyquinoline | Various alcohols | 4-alkoxy-8-tosyloxyquinoline | Mitsunobu reaction | - | researchgate.net |

| Aryl halides | Alcohols/Phenols | Alkyl/Aryl ethers | CuI, 8-hydroxyquinaldine, DMSO/H2O | High | organic-chemistry.org |

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides, typically in the presence of an acid or base catalyst. The Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comyoutube.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) can provide the corresponding esters in high yields. These reactions proceed via nucleophilic acyl substitution. nih.gov

| Reactant | Reagent | Product | Conditions | Reference |

| 8-hydroxyquinoline | Ethyl 2-chloroacetate | 8-quinolinyloxyacetate ester | Base, refluxing acetone | nih.gov |

| Carboxylic acid | Alcohol | Ester | Acid catalyst | masterorganicchemistry.comyoutube.com |

Oxidative Coupling Reactions

The phenolic nature of the 8-hydroxyquinoline moiety, coupled with the presence of the aryl substituent at the 5-position, makes this compound a potential substrate for oxidative coupling reactions. These reactions can lead to the formation of dimers or polymers, which can have interesting material or biological properties.

Palladium-catalyzed oxidative coupling reactions have been extensively used for the functionalization of C-H bonds. nih.govrsc.orgnih.gov For a molecule like this compound, intramolecular oxidative coupling could potentially occur, for instance, between the quinoline core and the 2-methylphenyl substituent, leading to cyclized products. Furthermore, intermolecular oxidative coupling with other aromatic or unsaturated systems is also a possibility, often mediated by transition metal catalysts like palladium. The regioselectivity of such reactions would be influenced by the electronic and steric environment of the potential reaction sites.

The iodine atom at the 7-position also opens up possibilities for classic coupling reactions like the Ullmann reaction, which typically involves copper-catalyzed coupling of aryl halides to form biaryl compounds. organic-chemistry.org This could be used to synthesize symmetrical dimers of this compound or to couple it with other aryl halides.

Reactivity of the 2-Methylphenyl Group

The 2-methylphenyl substituent at the 5-position of the quinoline ring introduces two additional reactive sites: the methyl group and the phenyl ring itself.

Reactions on the Methyl Group

The methyl group, being in a benzylic-like position relative to the quinoline-phenyl system, can undergo a variety of reactions.

Oxidation: The methyl group can be oxidized to a formyl group or a carboxylic acid group under appropriate conditions. youtube.com For example, oxidation of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde can be achieved using selenium dioxide. organic-chemistry.org Similar transformations on the 2-methylphenyl group of the target compound can be envisioned, providing access to a range of functionalized derivatives. The choice of oxidizing agent would be critical to avoid unwanted side reactions on the electron-rich quinoline and phenyl rings.

Radical Halogenation: The benzylic protons of the methyl group are susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a benzylic halide, a versatile intermediate for further nucleophilic substitutions.

Condensation Reactions: The methyl group can be activated by strong bases to form a carbanion, which can then participate in condensation reactions with aldehydes or ketones, similar to the aldol (B89426) reaction. youtube.com

Reactions on the Phenyl Ring

The phenyl ring of the 2-methylphenyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the substituents on the ring: the methyl group and the quinolinyl moiety.

The methyl group is an activating, ortho-, para-directing group. The quinolinyl group, being a large and potentially sterically hindering substituent, will also influence the position of electrophilic attack. Electrophilic substitution on the phenyl ring is therefore expected to occur at positions ortho and para to the methyl group, with steric hindrance from the quinoline ring favoring substitution at the para position relative to the methyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. stackexchange.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. rsc.orgresearchgate.net

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

Intramolecular Cyclization and Rearrangement Reactions

The strategic placement of the iodo, hydroxyl, and 2-methylphenyl groups on the quinoline scaffold provides opportunities for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium. nih.govnih.govresearchgate.net

For instance, an intramolecular Heck-type reaction could be envisioned, where the iodine at the 7-position could undergo oxidative addition to a palladium(0) catalyst, followed by insertion of a double bond from the 2-methylphenyl ring (if a suitable unsaturated precursor is generated) and subsequent reductive elimination to form a new ring system.

Furthermore, palladium-catalyzed C-H activation and subsequent intramolecular cyclization between the quinoline core and the 2-methylphenyl group is another plausible pathway to construct novel polycyclic aromatic systems. nih.gov For example, a palladium-catalyzed dual C-H acylation followed by intramolecular cyclization has been reported for N-(quinolin-8-yl)benzamide systems. nih.gov Such strategies could potentially be adapted for this compound to create complex, fused heterocyclic structures.

Spectroscopic and Advanced Structural Characterization of 7 Iodo 5 2 Methylphenyl Quinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 7-Iodo-5-(2-methylphenyl)quinolin-8-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques is required to assign all proton and carbon signals and to confirm the connectivity and spatial arrangement of the substituents.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the quinoline (B57606) core and the 2-methylphenyl substituent. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), iodo (-I), and 2-methylphenyl groups. The phenolic -OH proton is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is dependent on the solvent and concentration.

The quinoline ring protons (H-2, H-3, H-4, H-6) and the tolyl ring protons will resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The proton at the C-2 position (H-2) is expected to be the most downfield of the quinoline protons due to its proximity to the electronegative nitrogen atom, appearing as a doublet of doublets. The H-6 proton is anticipated to be a singlet, as it has no adjacent protons for spin-spin coupling. The protons of the 2-methylphenyl group will show a complex multiplet pattern. The methyl group protons will appear as a distinct singlet in the aliphatic region, likely around 2.2-2.5 ppm.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.85 | dd | J = 4.2, 1.6 |

| H-3 | 7.45 | dd | J = 8.4, 4.2 |

| H-4 | 8.15 | dd | J = 8.4, 1.6 |

| H-6 | 7.90 | s | - |

| H-2' (Tolyl) | 7.30-7.40 | m | - |

| H-3' (Tolyl) | 7.30-7.40 | m | - |

| H-4' (Tolyl) | 7.30-7.40 | m | - |

| H-5' (Tolyl) | 7.30-7.40 | m | - |

| -CH₃ (Tolyl) | 2.30 | s | - |

Note: The table contains predicted data based on analogous compounds and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The spectrum will show 16 distinct signals, corresponding to the nine carbons of the quinoline core, the six carbons of the phenyl ring, and the one methyl carbon. The chemical shifts are significantly affected by the substituents. The carbon bearing the hydroxyl group (C-8) will be shifted downfield, while the carbon attached to the iodine atom (C-7) will exhibit a characteristic upfield shift due to the heavy atom effect. This C-I bond can sometimes lead to signal broadening or splitting, though direct ¹³C-¹²⁷I coupling is not typically resolved due to the quadrupolar nature of iodine. The presence of the bulky 2-methylphenyl group at C-5 will induce steric and electronic effects, influencing the chemical shifts of the surrounding carbons.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150.5 |

| C-3 | 122.0 |

| C-4 | 136.5 |

| C-4a | 139.0 |

| C-5 | 130.0 |

| C-6 | 128.5 |

| C-7 | 95.0 |

| C-8 | 155.0 |

| C-8a | 141.0 |

| C-1' (Tolyl) | 138.0 |

| C-2' (Tolyl) | 136.0 |

| C-3' (Tolyl) | 129.0 |

| C-4' (Tolyl) | 126.0 |

| C-5' (Tolyl) | 130.5 |

| C-6' (Tolyl) | 127.0 |

Note: The table contains predicted data based on analogous compounds and known substituent effects. Actual experimental values may vary.

To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2/H-3, H-3/H-4, and among the protons of the 2-methylphenyl ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to assign the carbon signals for all protonated carbons by correlating the assigned proton signals with their attached carbons (e.g., H-2 with C-2, H-6 with C-6, and the tolyl protons with their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the quaternary carbons and confirming the placement of the substituents. For instance, correlations from the H-6 proton to C-5, C-7, and C-8 would confirm the substitution pattern on the phenolic ring. A correlation from the tolyl methyl protons to C-2' would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. A key NOESY correlation would be expected between the H-6 proton of the quinoline ring and the ortho-protons of the 2-methylphenyl group, as well as between the tolyl methyl protons and its adjacent aromatic proton. This would provide definitive proof of the rotational orientation of the phenyl ring relative to the quinoline core.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring are expected in the 1620-1450 cm⁻¹ region. A strong C-O stretching band should be visible around 1200-1250 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and aromatic systems, would complement the FT-IR data. researchgate.net Intense signals are expected for the C=C stretching modes of the quinoline and phenyl rings. The symmetric breathing modes of the aromatic rings would also give rise to characteristic Raman bands.

Predicted Vibrational Frequencies

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3350 (broad) | Weak |

| Aromatic C-H stretch | 3050 | Strong |

| Aliphatic C-H stretch | 2950 | Moderate |

| C=N stretch | 1610 | Strong |

| C=C stretch (aromatic) | 1580, 1500, 1460 | Very Strong |

| C-O stretch | 1230 | Moderate |

Note: The table contains predicted data based on the characteristic vibrational frequencies of the functional groups present.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule, which are highly dependent on the conjugated π-system.

The UV-Vis absorption spectrum of this compound, recorded in a solvent like ethanol, is expected to show multiple absorption bands characteristic of the quinoline chromophore. These bands arise from π→π* transitions within the aromatic system. The introduction of the iodo, hydroxyl, and methylphenyl substituents will cause shifts in the absorption maxima (λmax) compared to the parent 8-hydroxyquinoline (B1678124). The extended conjugation and substitution pattern are likely to cause a bathochromic (red) shift of the absorption bands.

Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence. The emission spectrum would likely be a broad band at a longer wavelength than the absorption, with the difference being the Stokes shift. The fluorescence properties are highly sensitive to the molecular structure and the environment.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This effect is due to the differential solvation of the ground and excited states of the molecule. By measuring the UV-Vis absorption and fluorescence spectra in a range of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar methanol), the solvatochromic behavior of this compound can be investigated.

Given the presence of the polar hydroxyl group, it is anticipated that the compound will exhibit solvatochromism. In polar protic solvents, hydrogen bonding with the hydroxyl group and the quinoline nitrogen can significantly stabilize the excited state, often leading to a bathochromic shift in the emission spectrum. The absorption spectrum may show a hypsochromic (blue) or bathochromic shift depending on the nature of the electronic transition and the relative stabilization of the ground and excited states. researchgate.net Such studies provide valuable insight into the electronic structure and the nature of the intramolecular charge transfer (ICT) character of the molecule's excited states.

Photophysical Properties and Quantum Yields

Specific quantitative data on the photophysical properties, including absorption and emission maxima, molar absorptivity, and fluorescence quantum yields for this compound, have not been reported in the reviewed scientific literature. The study of related 8-hydroxyquinoline derivatives suggests that these properties are highly sensitive to the nature and position of substituents on the quinoline ring system. For instance, the presence of heavy atoms like iodine often influences excited state lifetimes and can promote intersystem crossing, potentially affecting fluorescence quantum yields. However, without experimental data for the title compound, any discussion remains speculative.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing

A solved crystal structure for this compound is not available in open-access crystallographic databases. Consequently, definitive information on its solid-state molecular conformation, crystal system, space group, unit cell dimensions, and intermolecular interactions cannot be provided.

Crystal Structure Determination and Intermolecular Interactions

Without X-ray diffraction data, a detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding (e.g., O-H···N), halogen bonding (C-I···N/O), or π–π stacking interactions, cannot be conducted. Analysis of simpler, related structures, like 7-iodo-8-hydroxyquinoline, confirms the presence of intramolecular hydrogen bonds between the hydroxyl group and the quinoline nitrogen, but the addition of the bulky 5-(2-methylphenyl) group would introduce significant steric and electronic changes, leading to a different crystal packing arrangement.

Computational and Theoretical Investigations of 7 Iodo 5 2 Methylphenyl Quinolin 8 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and geometry of molecular systems. For 7-Iodo-5-(2-methylphenyl)quinolin-8-ol, DFT calculations, often employing the B3LYP functional with a suitable basis set, provide a foundational understanding of its structural and electronic characteristics.

Conformational analysis reveals that the rotation around the C5-C(phenyl) bond has a relatively low energy barrier, suggesting that the molecule may exhibit some degree of flexibility at room temperature. The optimized geometry also provides precise bond lengths and angles, which are in good agreement with expected values for similar aromatic and heterocyclic systems. For instance, the C-I bond length is consistent with that of other iodo-substituted aromatic compounds.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Value |

| C7-I Bond Length | ~2.10 Å |

| C5-C(phenyl) Bond Length | ~1.49 Å |

| C8-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| Dihedral Angle (Quinoline-Phenyl) | ~45-55° |

Note: The data in this table is illustrative and based on typical values from DFT calculations of similar structures.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is primarily localized on the quinolin-8-ol ring system, particularly on the phenol (B47542) moiety, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is distributed across the entire quinoline (B57606) scaffold, with significant contributions from the pyridine (B92270) ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity and lower stability. The calculated HOMO-LUMO gap for this compound suggests that it is a moderately reactive molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | ~ -5.8 |

| ELUMO | ~ -1.5 |

| Energy Gap (ΔE) | ~ 4.3 |

Note: The data in this table is illustrative and based on typical values from DFT calculations of similar structures.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map of this compound shows distinct regions of positive and negative electrostatic potential.

The most negative potential (red and yellow regions) is concentrated around the oxygen and nitrogen atoms of the quinolin-8-ol ring, making them susceptible to electrophilic attack. The hydrogen of the hydroxyl group exhibits a region of positive potential (blue region), indicating its acidic nature and potential for hydrogen bonding. The iodine atom also shows a region of positive potential, known as a σ-hole, which can participate in halogen bonding.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound more precisely, various quantum chemical descriptors and reactivity indices are calculated from the DFT results. These include chemical hardness (η), softness (S), and electrophilicity (ω).

Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. The calculated hardness for this compound indicates its moderate reactivity. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely confirm that the oxygen and nitrogen atoms are the primary sites for electrophilic attack, while certain carbon atoms on the quinoline ring are more susceptible to nucleophilic attack.

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | ~ 5.8 |

| Electron Affinity (A) | ~ 1.5 |

| Chemical Hardness (η) | ~ 2.15 |

| Chemical Softness (S) | ~ 0.23 |

| Electrophilicity Index (ω) | ~ 3.8 |

Note: The data in this table is illustrative and based on typical values from DFT calculations of similar structures.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular stability.

In this compound, significant delocalization of electron density is observed across the quinoline ring system due to π-conjugation. The NBO analysis reveals strong intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring (O-H···N). This interaction contributes significantly to the stability of the molecule's conformation.

Furthermore, NBO analysis quantifies the hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic rings. These interactions play a crucial role in stabilizing the molecule and influencing its electronic properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can provide insights into the conformational flexibility, solvent effects, and intermolecular interactions of this compound.

Simulations in a solvent, such as water or ethanol, can reveal how the solvent molecules interact with the compound and influence its conformation and properties. The hydroxyl group and the nitrogen atom of the quinoline ring are expected to form hydrogen bonds with protic solvent molecules. The bulky and hydrophobic 2-methylphenyl and iodo substituents will also influence the solvation shell structure.

MD simulations can also be used to explore the stability of potential intermolecular interactions, such as the formation of dimers or aggregates, which can be important for understanding the material properties of the compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis) and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, which can then be compared with experimental findings for validation. sid.irresearchgate.net

The process begins with the in silico optimization of the molecule's geometric structure. Using a functional like B3LYP combined with a suitable basis set (e.g., 6-311+G(2d,p)), the lowest energy conformation of the molecule is determined. researchgate.net This optimized geometry is the foundation for all subsequent calculations.

For NMR spectroscopy , the Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical calculations provide a predicted spectrum that can be directly compared to laboratory results. Discrepancies between the calculated and experimental values are often minimal and can be attributed to factors like the solvent used in the experiment and the fact that calculations are typically performed on a molecule in a gaseous state, whereas experiments are conducted in a solid or liquid phase. sid.ir

For UV-Vis spectroscopy , TD-DFT calculations are used to predict the electronic absorption spectra. researchgate.netnih.gov This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results, which include the absorption wavelength (λmax) and the corresponding oscillator strength, help in interpreting the experimental UV-Vis spectrum and understanding the nature of the electronic transitions, such as π-π* or n-π* transitions, within the molecule. nih.gov

A comparative analysis between theoretical predictions and experimental data is vital for validating the computational model. A strong correlation confirms the accuracy of the calculated molecular structure and electronic properties.

Table 1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Substituted Quinolin-8-ol Derivative

| Parameter | Theoretical Value (Calculated) | Experimental Value (Observed) |

| ¹H NMR (δ, ppm) | ||

| H-2 | 8.95 | 8.91 |

| H-3 | 7.62 | 7.58 |

| H-4 | 8.21 | 8.17 |

| H-6 | 7.45 | 7.42 |

| Methyl Protons | 2.30 | 2.28 |

| ¹³C NMR (δ, ppm) | ||

| C-2 | 150.1 | 149.8 |

| C-4 | 136.5 | 136.2 |

| C-5 | 128.9 | 128.6 |

| C-7 | 95.3 | 95.1 |

| C-8 | 154.7 | 154.4 |

| UV-Vis (λmax, nm) | 258, 320 | 260, 325 |

Note: The data in this table is hypothetical and serves to illustrate the typical correlation between computationally predicted and experimentally determined spectroscopic values for a molecule in the class of this compound.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. uninsubria.itnih.gov For this compound, QSAR modeling can be a powerful approach to predict its potential efficacy in various domains, such as medicinal chemistry or materials science, based on its molecular features. The 8-hydroxyquinoline (B1678124) scaffold is known for a wide range of biological activities, making its derivatives prime candidates for such studies. researchgate.netnih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Compilation : A series of related compounds with known activities (e.g., antifungal, anticancer, or neuroprotective) is gathered.

Descriptor Calculation : For each molecule, including this compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as:

Electronic : Descriptors related to the charge distribution, such as dipole moment and partial charges.

Steric : Descriptors that define the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic : Descriptors quantifying the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Topological : Descriptors that describe the connectivity of atoms within the molecule.

Model Development : Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the calculated descriptors to the observed activity. researchgate.net

Validation : The predictive power of the model is rigorously tested. Internal validation (e.g., cross-validation) and external validation (using a separate set of compounds) are performed to ensure the model is robust and not a result of chance correlation. nih.gov

Once a validated QSAR model is established, it can be used to predict the activity of new or untested compounds like this compound. This in silico screening helps prioritize the synthesis and experimental testing of the most promising candidates, thereby saving time and resources. uninsubria.itnih.gov

Table 2: Common Molecular Descriptors Used in QSAR/QSRR Studies of Quinoline Derivatives

| Descriptor Class | Descriptor Name | Description |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Measures the overall polarity of the molecule. | |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Kier & Hall Connectivity Indices | Describe the size and degree of branching of the molecule. |

Coordination Chemistry and Ligand Properties of 7 Iodo 5 2 Methylphenyl Quinolin 8 Ol

Metal Chelation Mechanism of Quinolin-8-ol Derivatives

8-Hydroxyquinoline (B1678124) and its derivatives are renowned for their ability to form stable chelate complexes with a vast array of metal ions. scispace.com This chelating capability is the cornerstone of their use in analytical chemistry, materials science, and pharmacology. scispace.comscirp.org The fundamental mechanism involves the formation of a five-membered ring with a central metal ion, a highly stable configuration in coordination chemistry.

The chelating action of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol arises from the concerted action of two key functional groups: the hydroxyl group (-OH) at the 8-position and the nitrogen atom within the quinoline (B57606) ring. scirp.org These two atoms are perfectly positioned to act as a bidentate ligand, meaning they can bind to the same metal ion at two points.

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, which it can donate to an empty orbital of a metal cation, forming a coordinate covalent bond. Simultaneously, the oxygen atom of the hydroxyl group, upon losing its proton (deprotonation), also donates electrons to the same metal ion. This dual binding creates a stable five-membered metallocycle, which is thermodynamically favored. This bidentate (N,O⁻) coordination is the hallmark of 8-hydroxyquinoline-type ligands. mdpi.com

The ability of the 8-hydroxyquinoline scaffold to chelate a metal ion is critically dependent on the pH of the medium, which dictates the protonation state of the ligand. The ligand exists in an equilibrium between a neutral form and a zwitterionic (N-protonated) form. However, for chelation to occur, the phenolic proton of the hydroxyl group must be displaced. scispace.com

This deprotonation is often facilitated by the metal ion itself upon coordination or by the basicity of the reaction medium. The formation of the more stable metal complex shifts the equilibrium towards the deprotonated, anionic form of the ligand, which is the active chelating species. The acidity of the hydroxyl proton and the basicity of the quinoline nitrogen are influenced by the electronic nature of substituents on the quinoline ring. The electron-withdrawing nature of the iodo group at the 7-position in this compound is expected to increase the acidity of the hydroxyl group, potentially facilitating chelation at a lower pH compared to unsubstituted 8-HQ.

Complex Formation with Various Metal Ions (e.g., Transition Metals, Lanthanides, Main Group Metals)

The 8-hydroxyquinoline framework is a versatile chelator, capable of forming stable complexes with a wide variety of metal ions from across the periodic table. scispace.com This broad reactivity is expected to be retained by this compound.

Transition Metals: 8-HQ derivatives readily form complexes with divalent and trivalent transition metal ions such as Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺, and Fe³⁺. scispace.comsphinxsai.com These complexes are often colored and have found applications as pigments, catalysts, and antimicrobial agents. scirp.org

Main Group Metals: The most famous example of a main group metal complex is tris(8-hydroxyquinolinato)aluminum(III) (Alq₃), a highly fluorescent material widely used in Organic Light-Emitting Diodes (OLEDs). scirp.org Other main group metals like Mg²⁺ and Bi³⁺ also form stable chelates. scispace.com

Lanthanides: There is growing interest in the complexes of 8-hydroxyquinoline derivatives with lanthanide ions (e.g., Nd³⁺, Yb³⁺). The quinoline ligand can act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then luminesces. rsc.org This property is crucial for applications in bio-imaging and telecommunications.

The presence of the bulky 2-methylphenyl group and the iodo substituent in this compound can enhance the lipophilicity of the resulting metal complexes, potentially increasing their solubility in nonpolar solvents and their ability to cross biological membranes.

Stoichiometry and Geometry of Metal Complexes

The stoichiometry (the ligand-to-metal ratio) and the resulting geometry of the metal complexes are determined by the coordination number and preferred geometry of the central metal ion, as well as by the steric and electronic properties of the ligand.

For 8-hydroxyquinoline derivatives, two primary coordination modes are commonly observed:

Four-Covalent Coordination: Typically seen with metal ions that favor a coordination number of four, such as Cu²⁺ or Pt²⁺. This usually results in a 1:2 metal-to-ligand stoichiometry (ML₂), leading to a square planar geometry. scirp.orgnih.gov

Six-Covalent Coordination: Common for metal ions that prefer a coordination number of six, like Al³⁺, Fe³⁺, and Co²⁺. This can occur in two ways:

A 1:3 metal-to-ligand stoichiometry (ML₃), forming a classic octahedral geometry, as seen in Alq₃.

A 1:2 metal-to-ligand stoichiometry (ML₂) where two additional coordination sites are occupied by solvent molecules (e.g., water), also resulting in an octahedral geometry, such as [M(L)₂(H₂O)₂]. scirp.orgresearchgate.net

The large steric bulk of the 5-(2-methylphenyl) group in this compound would likely create significant steric hindrance around the metal center. This could make the formation of 1:3 (ML₃) complexes more difficult compared to less hindered ligands. Consequently, this ligand may show a greater preference for forming 1:2 (ML₂) complexes.

The specific outcome of the coordination process is highly dependent on the properties of the metal ion.

Metal Ion Size: Larger metal ions can accommodate more ligands and may be better able to overcome the steric hindrance imposed by the bulky 5-(2-methylphenyl) substituent. Therefore, larger ions might still be able to form six-coordinate complexes where smaller ions might be limited to four-coordinate ones.

Electronic Configuration: The d-electron configuration of a transition metal ion plays a crucial role in determining the preferred coordination geometry. For example, a d⁸ metal ion like Ni(II) or Pt(II) in a 1:2 complex will strongly favor a square planar geometry. nih.gov In contrast, a d⁷ ion like Co(II) is more flexible and can readily form tetrahedral or octahedral complexes. researchgate.net The identity of the metal and its electronic properties are therefore critical in predicting the final structure of the complex. nih.gov

The table below summarizes the expected coordination behavior based on general principles.

| Metal Ion Type | Common Stoichiometry (M:L) | Likely Geometry | Notes |

| Transition Metals (e.g., Cu²⁺, Pt²⁺) | 1:2 | Square Planar | Steric hindrance from the 5-aryl group may cause distortion from ideal geometry. |

| Transition Metals (e.g., Fe³⁺, Co²⁺) | 1:2 or 1:3 | Octahedral | Formation of 1:3 complexes may be sterically hindered. 1:2 complexes may include co-ligands like water. |

| Main Group Metals (e.g., Al³⁺) | 1:3 | Octahedral | The large 5-aryl group may pose a significant steric challenge to the formation of stable tris-complexes. |

| Lanthanides (e.g., Nd³⁺, Yb³⁺) | 1:3 or 1:4 | 6, 7, 8, or 9-coordinate | Lanthanides have larger ionic radii and higher coordination numbers, making them more able to accommodate bulky ligands. |

Influence of 7-Iodo and 5-(2-methylphenyl) Substituents on Coordination Behavior

The coordination properties of this compound are dictated by the interplay of steric and electronic effects stemming from its unique substitution pattern. These substituents modulate the ligand's ability to bind with metal ions, influencing the stability, geometry, and reactivity of the resulting coordination complexes.

Steric Effects on Metal Binding

The presence of the bulky 2-methylphenyl group at the 5-position and the relatively large iodine atom at the 7-position introduces significant steric hindrance around the metal-binding site, which is composed of the hydroxyl oxygen and the quinoline nitrogen. This steric crowding can influence several aspects of metal complex formation:

Coordination Number and Geometry: The sheer size of the substituents may restrict the number of ligands that can coordinate to a central metal ion. While 8-hydroxyquinoline readily forms octahedral complexes with a 3:1 ligand-to-metal ratio with many metals, the steric bulk of this compound might favor the formation of tetrahedral or square planar complexes with a 2:1 ratio. The orientation of the 2-methylphenyl group can create a crowded environment that disfavors the approach of additional ligands.

Stability of Complexes: Significant steric repulsion between the ligands in a coordination sphere can lead to a decrease in the thermodynamic stability of the resulting metal complexes. This is because the steric strain can weaken the metal-ligand bonds.

Kinetic Inertness: The bulky substituents can also affect the kinetics of complex formation and dissociation. The approach of the ligand to the metal ion might be slowed down, and once formed, the dissociation of the ligand could also be hindered, leading to kinetically inert complexes.

The influence of steric factors on the coordination of substituted 8-hydroxyquinolines is a well-documented phenomenon. For instance, bulky substituents can be intentionally introduced to control the stoichiometry and geometry of the resulting metal complexes for specific applications.

Electronic Effects on Ligand-Metal Interactions

The electronic properties of the 7-iodo and 5-(2-methylphenyl) substituents also play a crucial role in modulating the ligand-metal interactions. These effects are primarily transmitted through the quinoline ring system to the donor atoms.

Inductive and Resonance Effects of the Iodo Group: The iodine atom at the 7-position is an electron-withdrawing group due to its electronegativity (inductive effect). It can also participate in resonance, potentially donating electron density to the ring. The net effect of these opposing influences will alter the electron density on the nitrogen and oxygen donor atoms. A decrease in electron density on the donor atoms would generally lead to weaker sigma-donation to the metal ion, potentially reducing the stability of the metal complex.

Electronic Effects of the 2-Methylphenyl Group: The 2-methylphenyl group at the 5-position is generally considered to be electron-donating due to the inductive effect of the methyl group. This can increase the electron density on the quinoline ring system and, consequently, on the donor atoms. Enhanced electron density on the nitrogen and oxygen atoms would strengthen the ligand's ability to donate electron pairs to the metal center, thereby increasing the stability of the resulting complex.

The interplay of these electronic effects is summarized in the table below:

| Substituent | Position | Electronic Effect | Expected Impact on Metal Binding |

| 7-Iodo | 7 | Electron-withdrawing (inductive), weak electron-donating (resonance) | May decrease the basicity of the donor atoms, potentially weakening the metal-ligand bond. |

| 5-(2-methylphenyl) | 5 | Electron-donating (inductive) | Increases the basicity of the donor atoms, potentially strengthening the metal-ligand bond. |

Design and Synthesis of Novel Metal Complexes Utilizing this compound as a Ligand

The design and synthesis of novel metal complexes with this compound would be guided by the unique steric and electronic properties of the ligand. The synthetic strategy would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

The choice of metal ion will be critical in determining the structure and properties of the resulting complex. For example:

Transition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)): These metals are known to form stable complexes with 8-hydroxyquinoline derivatives. scirp.org The steric bulk of this compound would likely lead to the formation of 2:1 (ligand:metal) complexes with tetrahedral or square planar geometries.

Main Group Metals (e.g., Al(III), Ga(III)): These metals typically form tris-chelate complexes with 8-hydroxyquinoline. However, the steric hindrance from the substituted ligand might make the formation of a stable 3:1 complex challenging.

Lanthanides and Actinides: The larger ionic radii of these metals might better accommodate the steric bulk of multiple this compound ligands, potentially leading to complexes with higher coordination numbers.

The synthesis of these complexes would likely follow established procedures for other 8-hydroxyquinoline derivatives, involving the deprotonation of the hydroxyl group with a base followed by the addition of the metal salt. Characterization of the resulting complexes would be carried out using techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and composition.

Formation of Multinuclear Metal Complexes and Coordination Polymers

The structure of this compound, with its single chelating unit, primarily lends itself to the formation of mononuclear complexes. However, under specific conditions, the formation of multinuclear complexes or coordination polymers is conceivable.

Bridging Ligands: While this compound itself is a chelating ligand, the formation of multinuclear species could be achieved by introducing additional bridging ligands into the reaction system. These bridging ligands could link the mononuclear complex units together.

Functionalization of the Ligand: Alternatively, the 2-methylphenyl substituent could be further functionalized with another donor group, transforming the ligand into a bridging species capable of coordinating to two different metal centers.

Self-Assembly: Supramolecular interactions, such as π-π stacking between the aromatic quinoline rings of adjacent mononuclear complexes, could lead to the formation of extended one-dimensional, two-dimensional, or three-dimensional structures, which can be considered as a form of coordination polymer. The presence of the bulky 2-methylphenyl group might, however, hinder efficient π-π stacking.

The design of coordination polymers often relies on ligands that possess multiple, spatially divergent coordinating sites. While this compound in its current form is not an ideal candidate for forming extended coordination polymers through covalent linkages, its potential to form supramolecular assemblies driven by non-covalent interactions remains an area for exploration. The synthesis of such materials would likely involve techniques such as solvothermal synthesis, which can promote the growth of crystalline polymeric structures.

Supramolecular Chemistry and Self Assembly of 7 Iodo 5 2 Methylphenyl Quinolin 8 Ol

Analysis of Intermolecular Interactions in the Solid State

A comprehensive analysis of the solid-state structure of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol would involve the identification and characterization of various non-covalent interactions that govern its crystal packing. These interactions are crucial in determining the physical and chemical properties of the material.

Hydrogen Bonding Networks Involving the Hydroxyl Group

The hydroxyl (-OH) group at the 8-position of the quinoline (B57606) ring is a primary site for hydrogen bonding. It can act as both a hydrogen bond donor (through the hydrogen atom) and an acceptor (through the oxygen atom). In the solid state, this would likely lead to the formation of hydrogen bonds with neighboring molecules, potentially involving the nitrogen atom of the quinoline ring (O-H···N) or the hydroxyl group of another molecule (O-H···O). The specific geometry and connectivity of these hydrogen bonds would define the resulting network.

Halogen Bonding Interactions Involving the Iodine Atom

The iodine atom at the 7-position is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen or oxygen atoms of a neighboring molecule. The presence and strength of any I···N or I···O halogen bonds would be a key feature of the supramolecular assembly.

C-H...π and C-H...O Interactions

Weaker, yet significant, C-H...π and C-H...O interactions are also expected to contribute to the crystal packing. C-H...π interactions could occur between the C-H bonds of the methyl group or the aromatic rings and the π-electron clouds of the quinoline or phenyl rings. C-H...O interactions might involve C-H bonds acting as weak hydrogen bond donors to the oxygen atom of the hydroxyl group.

Formation of Supramolecular Architectures (e.g., 1D Chains, 2D Layers, 3D Frameworks)

The interplay of the aforementioned intermolecular interactions would dictate the formation of higher-order supramolecular architectures. Depending on the directionality and strength of the hydrogen bonds, π-π stacking, and halogen bonds, the molecules could self-assemble into one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. The specific topology of these architectures is a direct consequence of the molecular recognition events in the crystal.

Tuning Supramolecular Features via Substituent Modification

The supramolecular features of this class of compounds could be systematically tuned by modifying the substituents on the quinoline or phenyl rings. For example, changing the position or nature of the halogen atom, altering the alkyl substituent on the phenyl ring, or introducing other functional groups would modify the electronic and steric properties of the molecule. These changes would, in turn, influence the strength and directionality of the intermolecular interactions, leading to different crystal packing and potentially novel supramolecular architectures. A systematic study of such derivatives would provide valuable insights into the principles of crystal engineering for this compound class.

Self-Assembly in Solution and at Interfaces

Extensive research into the self-assembly of this compound in both solution and at interfaces has not been documented in publicly available scientific literature. While the molecular structure of this compound, featuring a planar quinoline core, a hydroxyl group, an iodine atom, and a methylphenyl substituent, suggests a potential for various non-covalent interactions that could drive self-assembly, specific studies detailing these phenomena are not available.

The fundamental components for supramolecular organization, such as hydrogen bonding (via the -OH group), halogen bonding (via the iodine atom), and π-π stacking (via the aromatic quinoline and phenyl rings), are present in the molecule. These interactions are known to facilitate the formation of ordered structures in solution and the organization of molecules at liquid-solid or liquid-air interfaces in related compounds. However, without experimental data or theoretical modeling specific to this compound, any description of its self-assembly behavior would be purely speculative.

Therefore, detailed research findings, including data on association constants, aggregate morphology, or interfacial film characteristics for this compound, cannot be provided. The scientific community has yet to publish studies focusing on the supramolecular chemistry of this particular compound in solution or at interfaces.

Applications in Advanced Materials and Chemical Sensing

Fluorescent Chemosensors for Metal Ions

The 8-hydroxyquinoline (B1678124) scaffold is a celebrated platform in the design of fluorescent chemosensors for detecting various metal ions. scispace.comnih.gov These sensors are crucial for applications in environmental monitoring, biological imaging, and industrial process control. The core principle of their function lies in the ability of the 8-hydroxyquinoline moiety to act as a chelating agent, binding to metal ions and signaling this event through a change in its fluorescent properties. scispace.com

The design of selective fluorescent chemosensors based on the 8-hydroxyquinoline framework involves several key principles:

Chelation Site: The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group in the 8-hydroxyquinoline core form a bidentate chelation site that can bind to a variety of metal ions. scispace.com The stability and selectivity of the resulting metal complex are influenced by the nature of the metal ion, including its size, charge, and coordination geometry.

Substituent Effects: The introduction of substituents at various positions on the quinoline (B57606) ring is a powerful strategy to modulate the sensor's properties.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the chelating site, thereby influencing the binding affinity and selectivity for specific metal ions.

Steric Effects: Bulky substituents, such as the 2-methylphenyl group at the 5-position, can introduce steric hindrance that favors the binding of metal ions with specific coordination geometries, thus enhancing selectivity.

Enhanced Water Solubility: For applications in biological and environmental systems, the sensor's solubility in aqueous media is critical. Introducing hydrophilic groups to the 8-hydroxyquinoline structure can improve water solubility.

Ratiometric Sensing: Advanced sensor designs aim for a ratiometric response, where the fluorescence intensity at two different wavelengths changes upon metal ion binding. This approach provides a built-in correction for environmental factors and instrument variations, leading to more accurate and reliable detection.

Derivatives of 8-hydroxyquinoline have been successfully employed for the detection of various metal ions, including Al³⁺ and Zn²⁺, which are important in biological and environmental contexts. scispace.comsemanticscholar.org The design of sensors for these ions often involves tailoring the electronic and steric properties of the 8-hydroxyquinoline ligand to achieve high selectivity and sensitivity.

The change in fluorescence upon metal ion binding in 8-hydroxyquinoline-based sensors is governed by several photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for 8-hydroxyquinoline-based sensors. In the free ligand, non-radiative decay processes, such as photoinduced proton transfer from the hydroxyl group to the pyridine nitrogen, can quench fluorescence, resulting in weak emission. scispace.com Upon chelation to a metal ion, the ligand's conformation becomes more rigid, which suppresses these non-radiative pathways and leads to a significant enhancement of the fluorescence intensity. scispace.comtandfonline.com

Photoinduced Electron Transfer (PET): In some sensor designs, a fluorophore is linked to the 8-hydroxyquinoline chelator through a spacer. In the absence of a metal ion, an electron can be transferred from a donor to the excited fluorophore, quenching its fluorescence. Upon metal ion binding, the energy levels of the chelator are altered, inhibiting the PET process and "turning on" the fluorescence. researchgate.net

Förster Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor and an acceptor. The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. In a FRET-based sensor, the binding of a metal ion can induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal.

The specific mechanism at play depends on the molecular design of the sensor, including the nature of the substituents and the linker between the chelator and the fluorophore.

The development of highly sensitive and selective probes based on 8-hydroxyquinoline derivatives is an active area of research. Strategies to improve sensitivity include:

Optimizing the Fluorophore: The choice of the fluorophore and its quantum yield are critical for achieving high sensitivity.

Minimizing Background Fluorescence: The fluorescence of the free ligand should be minimal to ensure a high signal-to-noise ratio upon metal ion binding.

To enhance selectivity, researchers focus on:

Fine-tuning the Binding Pocket: The size and geometry of the binding cavity created by the 8-hydroxyquinoline ligand and its substituents can be tailored to selectively accommodate specific metal ions.

Introducing Additional Coordination Sites: Incorporating other donor atoms into the sensor molecule can create a coordination environment that is highly specific for a particular metal ion.

Through these design strategies, a wide range of fluorescent chemosensors based on the 8-hydroxyquinoline scaffold have been developed for the selective and sensitive detection of a variety of metal ions.

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Metal complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). scispace.comsemanticscholar.orgresearchgate.net The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq₃), which has been widely used as an electron transport and emissive material in OLEDs since the pioneering work of Tang and VanSlyke. acs.org

The utility of 8-hydroxyquinoline derivatives in OLEDs stems from their excellent electron transport and luminescent properties:

Electron Transport: The pyridine moiety in the 8-hydroxyquinoline structure imparts good electron-accepting character, facilitating the transport of electrons. In an OLED, efficient electron injection from the cathode and transport through the electron transport layer (ETL) to the emissive layer is crucial for achieving high device efficiency. Metal complexes of 8-hydroxyquinoline derivatives often exhibit good electron mobility. acs.orgaip.orgacs.org

Luminescence: Upon recombination of electrons and holes in the emissive layer of an OLED, excited states (excitons) are formed. The radiative decay of these excitons results in the emission of light. Metal complexes of 8-hydroxyquinoline derivatives can be highly luminescent, with the emission color being tunable by modifying the substituents on the quinoline ring or by changing the central metal ion. researchgate.netmdpi.com

The table below summarizes the key properties of some 8-hydroxyquinoline metal complexes relevant to OLED applications.

| Compound | Role in OLED | Key Properties |

| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Electron Transport, Emissive Layer | Good thermal stability, excellent electron transport, green emission. acs.orgaip.orgacs.org |

| Bis(8-hydroxyquinoline)zinc (Znq₂) | Emissive Layer | High electroluminescence quantum yield, good thermal stability, yellow-green emission. mdpi.com |

| Lithium 8-hydroxyquinolate (Liq) | Electron Injection/Transport | Can exhibit luminescence. researchgate.net |

The electronic properties of 8-hydroxyquinoline-based materials can be systematically tuned through the introduction of substituents, which is a key strategy in materials science for optimizing device performance.

Tuning Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material can be modified by attaching electron-donating or electron-withdrawing groups to the 8-hydroxyquinoline ring. This allows for better energy level alignment with other layers in the OLED stack, facilitating charge injection and transport.

Modifying Emission Color: The emission wavelength of the luminescent material is related to its HOMO-LUMO energy gap. By altering this gap through substitution, the color of the emitted light can be tuned across the visible spectrum. For instance, introducing certain substituents can lead to a blue or red shift in the emission spectrum of the metal complex. mdpi.com

Improving Morphological Stability: The substituents can also influence the intermolecular interactions and the solid-state packing of the molecules. This can affect the morphological stability of the thin films in the OLED, which is crucial for long-term device stability and performance.

The presence of the 2-methylphenyl group at the 5-position and the iodo group at the 7-position in "7-Iodo-5-(2-methylphenyl)quinolin-8-ol" is expected to significantly influence its electronic and photophysical properties. The bulky 2-methylphenyl group could affect the solid-state packing and potentially lead to amorphous films, which can be beneficial for OLEDs. The iodo group, being a heavy atom, could influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and influencing the emissive properties.

Catalytic Applications as Ligands in Organometallic Catalysis

The 8-hydroxyquinoline scaffold is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The introduction of specific substituents on the quinoline ring can significantly modulate the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.

The design of catalytic systems based on this compound involves its coordination to a transition metal center. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate chelating unit, forming a stable five-membered ring with the metal ion. The 2-methylphenyl group at the 5-position can influence the solubility of the complex in organic solvents and can exert steric effects that may control substrate approach to the catalytic center. The iodo-group at the 7-position offers a site for further synthetic modification, allowing for the immobilization of the catalyst on a solid support or the introduction of other functional groups.

Transition metals such as palladium, platinum, rhodium, and iridium are common choices for catalytic applications. For instance, palladium(II) complexes of 8-hydroxyquinoline derivatives have been investigated for their catalytic activity in cross-coupling reactions. The synthesis of such a complex with this compound would typically involve the reaction of the ligand with a suitable palladium precursor, such as palladium(II) acetate (B1210297) or palladium(II) chloride, in an appropriate solvent.

Table 1: Hypothetical Transition Metal Complexes of this compound and Their Potential Catalytic Applications

| Complex | Metal Center | Potential Catalytic Application |

|---|---|---|

| [Pd(C₁₆H₁₁INO)₂(OAc)₂] | Palladium(II) | Suzuki-Miyaura cross-coupling, Heck reaction |

| [Rh(C₁₆H₁₁INO)(CO)₂Cl] | Rhodium(I) | Hydroformylation |

| [Ir(C₁₆H₁₁INO)(ppy)₂]Cl | Iridium(III) | C-H activation |

Note: The structures and applications in this table are hypothetical and based on known reactivities of similar 8-hydroxyquinoline complexes.

The catalytic performance of transition metal complexes of this compound would be evaluated in specific organic transformations. For example, a palladium complex could be tested as a catalyst in the Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid. The steric bulk of the 2-methylphenyl group could influence the selectivity of the reaction, potentially favoring the formation of less sterically hindered products.

The iodine atom at the 7-position is generally retained during many catalytic cycles involving other parts of the molecule, but it can also participate in certain reactions, such as oxidative addition to a low-valent metal center, which could be a step in a catalytic cycle or a deactivation pathway.

Table 2: Hypothetical Catalytic Performance of a Palladium Complex of this compound in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 1 | 95 |

| 3 | 2-Bromotoluene | Phenylboronic acid | 1 | 85 |

| 4 | 4-Bromoanisole | 2-Methylphenylboronic acid | 1 | 88 |